

Preparing RNase-Free Buffers Using DEPC-Treated Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl Pyrocarbonate

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The integrity of RNA is paramount for accurate and reliable results in a multitude of molecular biology applications, including gene expression analysis, transcriptomics, and the development of RNA-based therapeutics. Ribonucleases (RNases) are ubiquitous and highly stable enzymes that rapidly degrade RNA, posing a significant challenge to researchers.

Diethylpyrocarbonate (DEPC) is a chemical agent widely used to inactivate RNases in aqueous solutions, thereby creating an RNase-free environment essential for working with RNA.

This document provides detailed protocols for the preparation of RNase-free water using DEPC treatment and its subsequent use in preparing various laboratory buffers. Adherence to these protocols is critical to prevent RNA degradation and ensure the validity of experimental outcomes.

Principles of DEPC Treatment

DEPC inactivates RNases through the covalent modification of histidine, lysine, cysteine, and tyrosine residues within the enzyme's active site.[1][2] This modification irreversibly inhibits the enzymatic activity of RNases. Following treatment, residual DEPC must be eliminated by autoclaving, which causes it to hydrolyze into ethanol and carbon dioxide, byproducts that are generally harmless to downstream applications.[2][3] It is crucial to note that DEPC can also modify purine residues in RNA, which can inhibit in vitro translation, although it generally does not affect hybridization-based assays.[4] Therefore, complete removal of DEPC is essential.

Data Presentation: Key Parameters for DEPC Treatment

The following table summarizes the critical quantitative parameters for the successful preparation of DEPC-treated water and subsequent RNase-free solutions.

| Parameter | Recommended Value | Notes |
|-------------------------|----------------------|---|
| DEPC Concentration | 0.1% (v/v) | Add 1 ml of DEPC per 1 liter of water.[4][5] For highly contaminated solutions, a concentration of up to 1% may be used, but this increases the risk of incomplete removal and interference with downstream applications.[3][5] |
| Incubation Time | Minimum 1-2 hours | Incubation can be performed at room temperature for at least 1-2 hours or overnight.[2][5] Alternatively, incubation at 37°C for 2-12 hours can be used.[2][4] |
| Agitation | Required | The solution should be stirred or shaken to ensure the DEPC, which is poorly soluble in water, is fully dispersed.[5] |
| Autoclaving Time | 15 minutes per liter | Autoclaving is essential to inactivate the remaining DEPC.[3] A faint, fruity odor may remain after autoclaving due to the formation of volatile esters, but this does not indicate the presence of active DEPC.[3][6] |
| Post-Autoclave Handling | Aseptic Technique | Once autoclaved, the DEPC-treated water is RNase-free but can be re-contaminated. Use sterile techniques for all subsequent handling.[6] |

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water

This protocol describes the standard procedure for preparing RNase-free water using DEPC.

Materials:

- Diethylpyrocarbonate (DEPC)
- High-purity water (e.g., Milli-Q or distilled water)
- Autoclave-safe glass bottle(s)
- Stir bar and magnetic stir plate or orbital shaker
- Fume hood
- Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses, and a lab coat.

Procedure:

- **Safety First:** DEPC is a suspected carcinogen and a potent protein-modifying agent.^[6] Always handle DEPC in a chemical fume hood and wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
- **Dispensing DEPC:** In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an autoclave-safe glass bottle. This creates a 0.1% (v/v) solution.
- **Dissolving DEPC:** Add a sterile stir bar to the bottle and place it on a magnetic stir plate. Stir the solution vigorously for at least 30 minutes to an hour, or until the DEPC globules are no longer visible.^[5] Alternatively, the solution can be shaken on an orbital shaker.^[5]
- **Incubation:** Let the solution stand at room temperature for a minimum of 2 hours, or overnight, to allow the DEPC to inactivate any contaminating RNases.^{[2][7]} For a faster reaction, the solution can be incubated at 37°C for at least 1 to 2 hours.^{[2][5]}

- Inactivation of DEPC: Loosen the cap of the bottle to allow for gas exchange and autoclave the solution for 15 minutes per liter at 121°C and 15 psi.[3] This step is critical to hydrolyze any remaining DEPC.
- Cooling and Storage: Allow the autoclaved water to cool to room temperature. Tighten the cap and store the RNase-free water at room temperature. Clearly label the bottle as "DEPC-Treated RNase-Free Water."

Protocol 2: Preparation of RNase-Free Buffers

This protocol outlines the steps for preparing common laboratory buffers using the DEPC-treated water from Protocol 1.

Important Considerations:

- DEPC reacts with primary amines, such as those found in Tris and HEPES buffers.[2][7] Therefore, you cannot add DEPC directly to these buffer solutions. The water must be treated with DEPC and autoclaved before the buffer components are added.
- For buffers that do not contain primary amines (e.g., PBS, MOPS), DEPC can be added directly to the prepared buffer solution before autoclaving, following the same procedure as for water.[3][5] However, the most cautious and universally applicable approach is to use pre-treated DEPC water for all buffer preparations.

Materials:

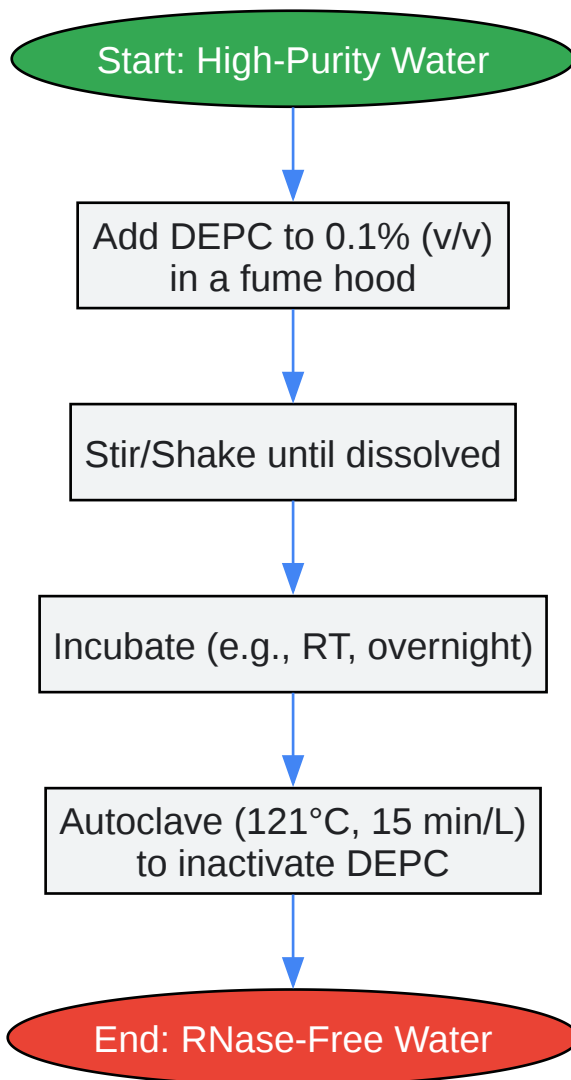
- DEPC-treated RNase-free water (from Protocol 1)
- RNase-free grade buffer components (e.g., Tris base, EDTA, NaCl, etc.)
- Sterile, RNase-free glassware and plasticware
- Sterile stir bar and magnetic stir plate
- pH meter with a clean, RNase-free probe (clean with an RNase decontamination solution)
- 0.22 µm sterile filter unit (optional, for non-autoclavable components)

Procedure:

- **Use RNase-Free Labware:** Ensure all glassware, spatulas, and stir bars are RNase-free. This can be achieved by baking glassware at 180°C for at least 4 hours, or by treating with an RNase decontamination solution followed by rinsing with DEPC-treated water.
- **Dissolving Buffer Components:** In a sterile, RNase-free beaker or bottle, measure out the required volume of DEPC-treated water. Add the pre-weighed, RNase-free grade buffer components and a sterile stir bar.
- **Mixing:** Place the beaker on a magnetic stir plate and stir until all components are completely dissolved.
- **pH Adjustment:** If necessary, adjust the pH of the buffer using concentrated RNase-free acid or base solutions. Use a pH probe that has been thoroughly cleaned with an RNase decontamination solution.
- **Final Volume:** Bring the buffer to the final desired volume with DEPC-treated water.
- **Sterilization:** If the buffer components are autoclavable, sterilize the final buffer solution by autoclaving. For heat-sensitive reagents, sterile-filter the buffer through a 0.22 µm filter into a sterile, RNase-free storage bottle.
- **Storage:** Store the RNase-free buffer at the appropriate temperature (room temperature or 4°C, as required for the specific buffer). Clearly label the bottle with the buffer name, concentration, pH, and date of preparation.

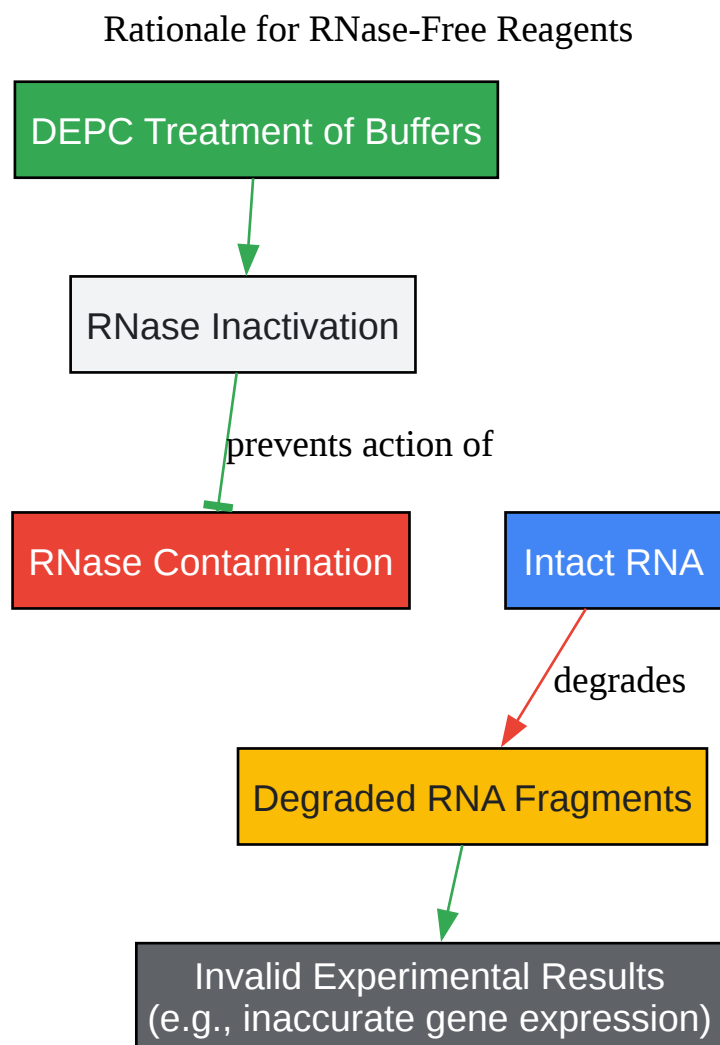
Mandatory Visualizations

DEPC-Treated Water Preparation



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Caption: Workflow for preparing RNase-free water using DEPC.



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Caption: Importance of RNase inactivation for maintaining RNA integrity.

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- To cite this document: BenchChem. [Preparing RNase-Free Buffers Using DEPC-Treated Water: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155208#preparing-rnase-free-buffers-using-depc-treated-water]

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